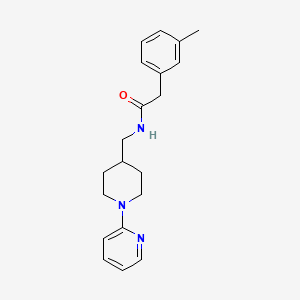N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide
CAS No.: 1234991-66-2
Cat. No.: VC6979390
Molecular Formula: C20H25N3O
Molecular Weight: 323.44
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1234991-66-2 |
|---|---|
| Molecular Formula | C20H25N3O |
| Molecular Weight | 323.44 |
| IUPAC Name | 2-(3-methylphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C20H25N3O/c1-16-5-4-6-18(13-16)14-20(24)22-15-17-8-11-23(12-9-17)19-7-2-3-10-21-19/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3,(H,22,24) |
| Standard InChI Key | DRQIFSTUXQDARU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Features
N-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide belongs to the piperidine derivative class, integrating a pyridine ring at the piperidine nitrogen and an m-tolyl acetamide group at the methylene bridge. The IUPAC name, 2-(3-methylphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide, reflects its substitution pattern. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1234991-66-2 |
| Molecular Formula | |
| Molecular Weight | 323.44 g/mol |
| SMILES | CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
| InChIKey | DRQIFSTUXQDARU-UHFFFAOYSA-N |
The pyridine moiety at the piperidine nitrogen introduces aromaticity and potential hydrogen-bonding capabilities, while the m-tolyl group may enhance lipophilicity, influencing membrane permeability . Comparative analysis with structural analogs, such as N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide (CAS No. 1235202-51-3), reveals that substituent positioning significantly alters electronic and steric properties . For instance, the para-chlorophenyl variant (PubChem CID 72718061) exhibits a higher molecular weight (344.8 g/mol) due to chlorine substitution, which could impact binding affinity .
Synthesis and Manufacturing Processes
The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide involves sequential alkylation and condensation steps:
-
Piperidine Alkylation: Reacting 1-(pyridin-2-yl)piperidin-4-amine with a methylating agent to introduce the methylene bridge.
-
Acetamide Formation: Condensing the intermediate with m-tolyl acetic acid using carbodiimide coupling agents.
Reaction conditions typically utilize polar aprotic solvents like DMF or ethanol, with temperatures ranging from 60°C to 80°C. Catalysts such as 4-dimethylaminopyridine (DMAP) may enhance yield by facilitating acyl transfer. A comparative analysis of synthesis methods for related acetamides is provided below:
Optimization strategies include solvent polarity adjustment and catalyst selection, though purity challenges persist due to the compound’s complex stereoelectronic profile.
Applications in Drug Development
The compound’s dual aromatic and aliphatic domains make it a candidate for central nervous system (CNS) drug design, particularly for:
-
Neurodegenerative Diseases: Potential amyloid-beta aggregation inhibition via π-π stacking.
-
Analgesics: Structural similarity to μ-opioid receptor agonists .
Challenges include optimizing blood-brain barrier penetration and mitigating off-target effects. Structural analogs with chlorine substituents (e.g., PubChem CID 72718061) show enhanced bioavailability, suggesting halogenation as a viable derivatization strategy .
Future Research Directions
-
Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.
-
Biological Screening: Prioritize kinase inhibition assays and cytotoxicity profiling .
-
Computational Modeling: Perform molecular dynamics simulations to predict metabolic pathways.
-
Formulation Development: Investigate nanoemulsions to improve aqueous solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume